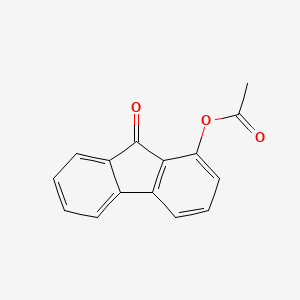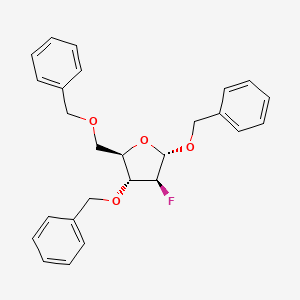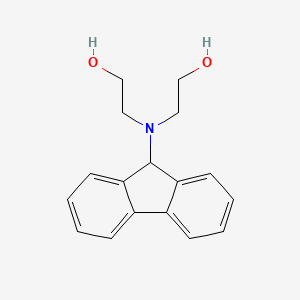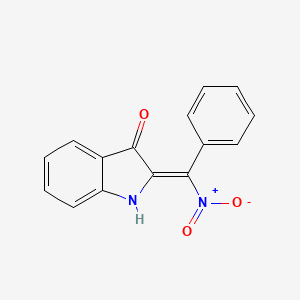
5-Fluoro-2-iodo-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-iodo-4-methylpyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine They are key components in nucleic acids, such as DNA and RNA, and are widely studied for their biological and chemical properties
Preparation Methods
The synthesis of 5-Fluoro-2-iodo-4-methylpyrimidine typically involves the introduction of fluorine and iodine atoms into the pyrimidine ring. One common method is the halogenation of 4-methylpyrimidine. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and iodinating agents like iodine or N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature and pressure conditions .
Chemical Reactions Analysis
5-Fluoro-2-iodo-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-Fluoro-2-iodo-4-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidines and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Fluorinated pyrimidines are known for their anticancer properties. This compound may be investigated for its potential as an anticancer agent.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of fluorine and iodine atoms
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-4-methylpyrimidine involves its interaction with biological molecules. The fluorine atom’s high electronegativity can influence the compound’s binding to enzymes and nucleic acids, potentially inhibiting their function. The iodine atom can also play a role in the compound’s reactivity and binding affinity. These interactions can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
5-Fluoro-2-iodo-4-methylpyrimidine can be compared with other fluorinated pyrimidines, such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
2-Fluoro-4-iodo-5-methylpyridine: A similar compound with a pyridine ring instead of a pyrimidine ring, used in various chemical syntheses.
5-Fluoro-2-methylpyrimidine: Another fluorinated pyrimidine with different substitution patterns, studied for its biological activities .
Properties
Molecular Formula |
C5H4FIN2 |
|---|---|
Molecular Weight |
238.00 g/mol |
IUPAC Name |
5-fluoro-2-iodo-4-methylpyrimidine |
InChI |
InChI=1S/C5H4FIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 |
InChI Key |
IUHJRXSIOFJCMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)






![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)

![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)



![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)
